FFA2-Agonist-1 vs. Endogenous SCFAs: Nanomolar Potency Relative to Millimolar Ligands
FFA2-Agonist-1 demonstrates a substantial potency advantage over the endogenous FFA2 agonists acetate and propionate. In cAMP inhibition assays using hFFA2-expressing cells, FFA2-Agonist-1 achieves an EC50 of 0.53 μM (530 nM), whereas propionate exhibits an EC50 of 43.3 μM, representing an approximately 82-fold improvement in potency [1]. This nanomolar potency enables experimental conditions that avoid the confounding effects and osmotic stress associated with millimolar SCFA concentrations .
| Evidence Dimension | cAMP inhibition potency (EC50) |
|---|---|
| Target Compound Data | 0.53 μM |
| Comparator Or Baseline | Propionate: 43.3 μM |
| Quantified Difference | ~82-fold lower EC50 |
| Conditions | hFFA2-transfected CHO-K1 cells; cAMP inhibition assay |
Why This Matters
This potency differential eliminates the need for millimolar compound concentrations, reducing off-target effects and improving assay reproducibility.
- [1] Synthesis, Activity, and Docking Study of Novel Phenylthiazole-Carboxamido Acid Derivatives as FFA2 Agonists. Compound 6e vs. propionate comparator data. PubMed. 2016. View Source
